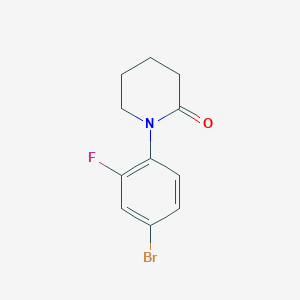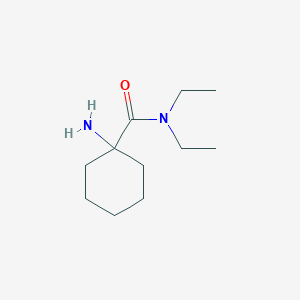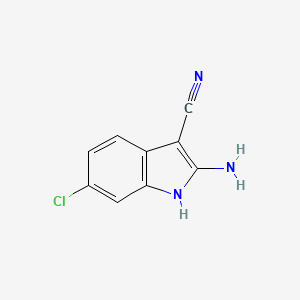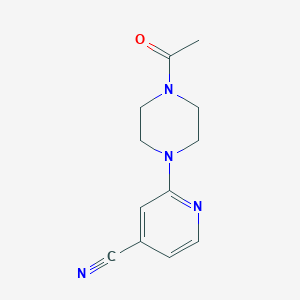
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
Übersicht
Beschreibung
“5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . It has a molecular weight of 239.07 and a molecular formula of C8H7BrN4 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The phenacyl chloride derivatives were prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of “5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Wissenschaftliche Forschungsanwendungen
Molecular Binding Studies
- A study demonstrated the potential of triazole analogs, including those structurally similar to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, as microtubule-binding agents. These compounds showed notable cytotoxicity and tubulin inhibition, highlighting their significance in molecular biology and pharmacology research (Odlo et al., 2010).
Structural Analysis and Synthesis
- Research on the structural analysis of triazole derivatives, including methods for their synthesis, offers insights into the properties and potential applications of compounds like 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline. This includes studies on their crystal structures and intermolecular interactions (Jiang et al., 2014).
Synthesis of Biheterocycles
- A study used a precursor structurally related to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline for synthesizing biheterocyclic compounds, demonstrating the compound's role in the development of new chemical entities (Aquino et al., 2017).
Investigation of Electron-Releasing Properties
- The electron-releasing properties of similar compounds were investigated, which is crucial in understanding the chemical behavior of triazole derivatives in various reactions (Barlin, 1967).
Antibacterial Activity Studies
- Research on triazole derivatives, akin to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, has explored their antibacterial properties, which could be significant in developing new antimicrobial agents (Hui et al., 2010).
Molecular Structure Investigations
- Investigations into the molecular structure of triazine derivatives, which are chemically related to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, have provided valuable insights into their chemical behavior and potential applications (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
5-bromo-2-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQSWQTOIUXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)
![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)
![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)
![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)


![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)